molecular formula C9H13NO5 B11890259 1-Methyl-4-oxo-3-(propan-2-yl)azetidine-2,2-dicarboxylic acid CAS No. 779288-70-9

1-Methyl-4-oxo-3-(propan-2-yl)azetidine-2,2-dicarboxylic acid

Cat. No.: B11890259
CAS No.: 779288-70-9
M. Wt: 215.20 g/mol
InChI Key: RNGXBTBTFIDRPS-UHFFFAOYSA-N
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Description

1-Methyl-4-oxo-3-(propan-2-yl)azetidine-2,2-dicarboxylic acid is a heterocyclic compound featuring an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-oxo-3-(propan-2-yl)azetidine-2,2-dicarboxylic acid typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-oxo-3-(propan-2-yl)azetidine-2,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The azetidine ring allows for substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1-Methyl-4-oxo-3-(propan-2-yl)azetidine-2,2-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-oxo-3-(propan-2-yl)azetidine-2,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-oxo-3-(propan-2-yl)azetidine-2,2-dicarboxylic acid is unique due to its specific azetidine ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

779288-70-9

Molecular Formula

C9H13NO5

Molecular Weight

215.20 g/mol

IUPAC Name

1-methyl-4-oxo-3-propan-2-ylazetidine-2,2-dicarboxylic acid

InChI

InChI=1S/C9H13NO5/c1-4(2)5-6(11)10(3)9(5,7(12)13)8(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15)

InChI Key

RNGXBTBTFIDRPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)N(C1(C(=O)O)C(=O)O)C

Origin of Product

United States

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